Methyl 3-amino-5-methylbenzoate
Description
Contextualizing Methyl 3-amino-5-methylbenzoate within Substituted Benzoate (B1203000) Chemistry Research
Substituted benzoates are a cornerstone of organic and medicinal chemistry, with their derivatives forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. nih.govguidechem.com The specific placement of functional groups on the benzoic acid scaffold dramatically influences the molecule's physical, chemical, and biological properties. Aminobenzoic acids and their esters, in particular, are recognized as crucial intermediates and pharmacophores. nih.govnih.gov
This compound is a meta-substituted aminobenzoate, a class of compounds known for its utility in creating complex molecular architectures. The presence of the amino group provides a reactive site for a wide array of chemical transformations, including amide bond formation and the construction of heterocyclic rings. google.com The methyl group, in turn, can influence the compound's steric and electronic properties, potentially enhancing its interaction with biological targets or modifying its reactivity. The ester functional group also offers a handle for further synthetic modifications.
Overview of Scholarly Significance and Research Relevance of this compound
The scholarly significance of this compound stems primarily from its role as a versatile intermediate in the synthesis of more complex and often biologically active molecules. Its utility has been demonstrated in several key areas of research:
A Key Building Block in Medicinal Chemistry:
Recent research has highlighted the use of this compound in the development of potential therapeutic agents. For instance, it has been utilized as a starting material in the synthesis of novel protein kinase inhibitors . researchgate.net Specifically, a patent application describes its use in a multi-step synthesis to produce compounds aimed at promoting liver regeneration or preventing hepatocyte death. researchgate.net
Furthermore, the compound has served as a precursor in the design of HIV-1 protease inhibitors . google.com In one study, this compound was used to synthesize a thiazole (B1198619) derivative, which was then incorporated into a larger molecule designed to inhibit the HIV-1 protease enzyme. google.com This underscores the compound's value in generating scaffolds for antiviral drug discovery.
Investigations into Biological Activity:
Beyond its role as a synthetic intermediate, this compound itself has been the subject of biological investigation. A 2023 study explored the in vitro inhibitory effects of a series of benzoate derivatives, including this compound, on human glutathione (B108866) reductase (GR) . sigmaaldrich.com This enzyme is crucial for maintaining the redox balance within cells, and its inhibition is a target for various therapeutic strategies. The study provides direct evidence of the compound's interaction with a significant biological target. sigmaaldrich.com
Current Research Frontiers and Unexplored Avenues for this compound
The established utility of this compound as a synthetic building block opens up several promising avenues for future research. The exploration of its derivatives as inhibitors of other enzymes is a logical next step. Given the importance of substituted aminobenzoates in medicinal chemistry, further derivatization of this compound could lead to the discovery of new therapeutic leads for a range of diseases.
The development of more efficient and sustainable synthetic routes to this compound and its derivatives is another area of active research. While general methods for the synthesis of aminobenzoates exist, optimizing these for this specific compound could enhance its accessibility for broader research applications. sigmaaldrich.com
Furthermore, the unique substitution pattern of this compound could be exploited in the field of materials science. The incorporation of this and similar aminobenzoate structures into polymers or other materials could impart novel properties, a field that remains largely unexplored for this specific compound.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 18595-15-8 | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 303.1 °C at 760 mmHg | |
| IUPAC Name | This compound |
Spectroscopic Data
| Spectroscopic Data (Representative for related compounds) | |
| 1H NMR | Data for related aminobenzoates show characteristic aromatic proton signals between δ 6.5 and 8.0 ppm, a methyl ester singlet around δ 3.8-3.9 ppm, and an amino group signal that can vary in position. |
| 13C NMR | Expected signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 165, corresponding to the molecular weight of the compound. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJRIMLTKIFIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610923 | |
| Record name | Methyl 3-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-15-8 | |
| Record name | Benzoic acid, 3-amino-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18595-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of Methyl 3 Amino 5 Methylbenzoate
Methodologies for the Chemical Synthesis of Methyl 3-amino-5-methylbenzoate
The synthesis of this compound can be achieved through various routes, primarily involving the esterification of the corresponding carboxylic acid or by constructing the molecule through a series of functional group interconversions on a substituted benzene (B151609) ring.
Optimized Reaction Protocols for Esterification of Aminobenzoic Acids
The direct esterification of 3-amino-5-methylbenzoic acid is a common and efficient method for preparing the title compound. Several protocols have been optimized to achieve high yields under various conditions.
Acid-Catalyzed Esterification (Fischer-Speier Method) : This classic method involves reacting the aminobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). truman.edu The reaction is an equilibrium process, and to drive it towards the product, excess methanol is typically used, and the reaction is heated to reflux for several hours. truman.edu The starting material, m-nitrobenzoic acid, a precursor to the amino acid, can be effectively esterified using this method prior to the reduction of the nitro group. truman.edu
Thionyl Chloride-Mediated Esterification : A highly effective method involves the use of thionyl chloride (SOCl₂) in methanol. In this procedure, the 3-amino-4-methylbenzoic acid is dissolved in anhydrous methanol and cooled, after which thionyl chloride is added dropwise. chemicalbook.com The reaction mixture is then refluxed for several hours. This method is advantageous as the in-situ generation of HCl from the reaction of SOCl₂ and methanol catalyzes the esterification, and the workup is often straightforward, leading to high yields of the methyl ester. chemicalbook.comchemicalbook.com
Trimethylchlorosilane (TMSCl) System : A milder and convenient alternative for the synthesis of amino acid methyl esters utilizes trimethylchlorosilane in methanol at room temperature. mdpi.com This system is efficient for a wide range of amino acids and offers benefits such as easy operation, mild reaction conditions, and good to excellent yields without the need for high temperatures. mdpi.com
Heterogeneous Catalysis : Modern synthetic chemistry has seen the advent of heterogeneous catalysts to simplify product purification and catalyst recovery. Catalysts like Amberlyst-15, a solid-phase ion-exchange resin, have been successfully used for the esterification of aromatic carboxylic acids. iiste.org More advanced materials, such as the metal-organic framework (MOF) UiO-66-NH₂, have also been demonstrated as effective heterogeneous catalysts for the methyl esterification of fluorinated aromatic carboxylic acids, showcasing the potential for these systems in related syntheses. rsc.org
Table 1: Comparison of Esterification Protocols for Aminobenzoic Acids
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier | Methanol, H₂SO₄ | Reflux | Low cost of reagents |
| Thionyl Chloride | Methanol, SOCl₂ | Reflux | High yield, straightforward workup chemicalbook.comchemicalbook.com |
| TMSCl System | Methanol, TMSCl | Room Temperature | Mild conditions, good yields mdpi.com |
| Heterogeneous | Methanol, Solid Catalyst (e.g., Amberlyst-15, MOFs) | Varies | Catalyst is easily removed and recycled iiste.orgrsc.org |
Strategic Approaches for Aromatic Ring Functionalization in Benzoate (B1203000) Derivatives
Functionalizing the aromatic ring of a benzoate derivative like this compound requires careful consideration of the directing effects of the existing substituents. The amino group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. Conversely, the methyl ester group is a deactivating meta-director. This electronic interplay dictates the regioselectivity of further substitutions.
Electrophilic Aromatic Substitution : Direct functionalization via electrophilic substitution (e.g., halogenation, nitration, or Friedel-Crafts reactions) will be directed by the powerful activating amino group to the positions ortho and para to it (C2, C4, and C6). Since C5 is occupied by the methyl group, substitution is expected primarily at the C2 and C6 positions. For instance, achieving meta-bromination relative to a strong activating group can be challenging and may require multi-step strategies, such as perbromination followed by selective reduction. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling : Modern synthetic methods offer powerful alternatives for selective functionalization. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov These reactions typically require an aryl halide or triflate as a coupling partner. Therefore, a strategic halogenation of the benzoate precursor could be employed to install a handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups with high selectivity. nih.gov
Multi-Step Conversions Leading to this compound Precursors
The synthesis of the target molecule often begins with simpler, commercially available starting materials, which are converted through a sequence of reactions into a suitable precursor, such as 3-amino-5-methylbenzoic acid. A common synthetic route starts from m-toluic acid.
Nitration : The first step is often the nitration of m-toluic acid to introduce a nitro group. The existing methyl and carboxylic acid groups will direct the incoming nitro group.
Reduction of the Nitro Group : The nitro group of the resulting 3-methyl-5-nitrobenzoic acid is then reduced to an amino group. This transformation can be achieved using various reducing agents.
Catalytic Hydrogenation : A clean and efficient method involves hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com
Metal-Acid Reduction : A classic method uses a metal, such as iron (Fe) powder, in the presence of an acid source like ammonium (B1175870) chloride (NH₄Cl) in a solvent mixture like ethanol/water. chemicalbook.com
Esterification : The final step is the esterification of the resulting 3-amino-5-methylbenzoic acid to the methyl ester, using one of the protocols described in section 2.1.1. Alternatively, the esterification can be performed on the nitro-substituted precursor, followed by the reduction of the nitro group. truman.edu
Targeted Derivatization and Modification of this compound
The presence of two distinct functional groups, the aromatic amine and the methyl ester, allows for a wide range of selective chemical modifications.
Chemical Modifications of the Aromatic Amino Group
The nucleophilic amino group is a primary site for chemical reactions, enabling the synthesis of a diverse library of derivatives.
Acylation : The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. For example, acylation of a similar compound, 4-amino-3-methyl-benzoic acid methyl ester, with butyryl chloride proceeds efficiently to yield the corresponding N-acylated product. nih.gov This reaction is fundamental for building more complex molecular architectures.
N-Alkylation and N-Arylation : The amino group can be alkylated or arylated to form secondary or tertiary amines. Modern techniques like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allow for the formation of C-N bonds between aryl halides and the amino group, providing access to N-aryl derivatives. researchgate.netresearchgate.net
Diazotization : The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction) to introduce diverse functionalities onto the aromatic ring at the position of the original amino group.
Table 2: Selected Chemical Modifications of the Aromatic Amino Group
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) or Anhydride | Amide (-NHCOR) |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst, Base | Secondary Arylamine (-NHAr) |
| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt (-N₂⁺Cl⁻) |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
Transformations Involving the Benzoate Ester Moiety
The methyl ester group can also be selectively transformed, providing another handle for molecular modification.
Hydrolysis (Saponification) : The ester can be hydrolyzed back to the parent carboxylic acid (3-amino-5-methylbenzoic acid) under basic conditions (e.g., using NaOH or KOH) followed by acidic workup.
Transesterification : By heating the methyl ester in the presence of a different alcohol and an acid or base catalyst, the methyl group can be exchanged for another alkyl group, forming a different ester.
Reduction : The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert the ester into a (3-amino-5-methylphenyl)methanol (B1590729) derivative.
Aminolysis : The ester can react directly with ammonia (B1221849) or primary/secondary amines, typically at elevated temperatures, to form the corresponding amide. This reaction converts the methyl ester into a carboxamide derivative.
Regioselective Functionalization of the Aromatic Ring
The functionalization of the aromatic ring of this compound is governed by the directing effects of its three substituents: the amino (-NH₂), methyl (-CH₃), and methyl ester (-COOCH₃) groups. The amino and methyl groups are activating, ortho,para-directors, meaning they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack. Conversely, the methyl ester group is a deactivating, meta-director.
In the case of this compound, the powerful activating and ortho,para-directing effects of the amino group (at C3) and the methyl group (at C5) synergize to strongly direct incoming electrophiles to the C2, C4, and C6 positions, which are ortho or para to both activating groups. The deactivating effect of the ester group at C1 further disfavors substitution at its meta positions (C3 and C5), which are already substituted. Therefore, electrophilic aromatic substitution reactions are highly likely to occur at the C2, C4, and C6 positions.
Common regioselective functionalizations include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation: The bromination of anilines can be achieved with high regioselectivity using various reagents. For instance, copper-catalyzed oxidative bromination using sodium bromide (NaBr) and a suitable oxidant provides a practical method for the regioselective bromination of anilines. sci-hub.se For anilines with electron-donating groups, bromination typically occurs at the para position relative to the strongest activating group. In the case of this compound, the positions C2, C4, and C6 are all activated. The precise outcome can depend on steric hindrance and reaction conditions, but functionalization at the C2 or C4 positions is highly probable. The use of N-bromosuccinimide (NBS) is another common method, where the solvent can play a crucial role in directing the regioselectivity. nih.govlookchem.com
Nitration: The nitration of aniline (B41778) derivatives often requires careful control of reaction conditions to prevent oxidation and achieve regioselectivity. The amino group is typically protected as an amide to moderate its activating effect and direct nitration. rsc.org However, direct nitration methods have been developed. For example, using tert-butyl nitrite (B80452) under mild, acid-free conditions can achieve regioselective nitration of N-alkyl anilines, often favoring the ortho position. acs.orgresearchgate.net For this compound, nitration would be expected to occur at one of the activated C2, C4, or C6 positions.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are fundamental C-C bond-forming reactions. wikipedia.orgnih.gov The strong activation by the amino group makes the ring highly susceptible to these reactions. However, the Lewis acid catalyst (e.g., AlCl₃) can complex with the amino group, deactivating the ring. This is often overcome by protecting the amine. In a highly regioselective example involving the related 3,5-dimethoxyaniline, Friedel-Crafts alkylation with aldehydes in the presence of trifluoroacetic acid and triethylsilane occurred exclusively at the para-position to the amine. researchgate.net A similar high regioselectivity for the C4 position would be expected for this compound under these conditions.
The following interactive table summarizes representative regioselective reactions on aniline derivatives analogous to this compound, illustrating the typical conditions and outcomes.
| Reaction | Substrate Analogue | Reagents & Conditions | Major Product(s) & Yield | Reference |
|---|---|---|---|---|
| Bromination | m-Toluidine (3-Methylaniline) | CuSO₄·5H₂O (cat.), NaBr, Na₂S₂O₈, CH₃CN/H₂O, 7-25°C | 4-Bromo-3-methylaniline (para to -NH₂) - 88% Yield | sci-hub.se |
| Bromination | Aniline | CuBr₂ in Ionic Liquid [bmim][BF₄], 60°C | 4-Bromoaniline (para-selective) - 91% Yield | researchgate.net |
| Nitration | N-methylaniline | tert-Butyl nitrite, CH₃CN, 80°C | N-methyl-N-nitroso-4-nitroaniline - 91% Yield | acs.org |
| Nitration | Acetanilide (protected aniline) | HNO₃, H₂SO₄, 0-5°C | 4-Nitroacetanilide (para-selective) - High Yield | rsc.org |
| Friedel-Crafts Alkylation | 3,5-Dimethoxyaniline | Benzaldehyde, Et₃SiH, TFA, CH₂Cl₂, rt | 4-Benzyl-3,5-dimethoxyaniline (para to -NH₂) - 93% Yield | researchgate.net |
Enantioselective Synthesis and Stereochemical Control in this compound Derivatives
Achieving stereochemical control is paramount for the synthesis of bioactive molecules. While this compound itself is achiral, its derivatives can possess stereogenic centers. Advanced enantioselective methodologies can be applied to synthesize such chiral derivatives with high optical purity. These methods typically involve creating a new chiral center on a substituent attached to the aromatic ring or on the amine nitrogen itself.
Biocatalytic Approaches: Biocatalysis has emerged as a powerful and green tool for asymmetric synthesis. mdpi.com Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild conditions.
Transaminases (TAs): These enzymes can convert a prochiral ketone into a chiral amine with high enantiomeric excess. sci-hub.se For a derivative of this compound, a synthetic route could involve attaching a keto-containing side chain to the ring (e.g., at C4 via a Friedel-Crafts reaction), which could then be stereoselectively aminated using an (R)- or (S)-selective transaminase.
Lipases: Lipase-catalyzed kinetic resolution is a robust method for separating racemic amines. nih.gov If a derivative of this compound with a racemic chiral center were synthesized (e.g., a secondary alcohol on a side chain), a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of both.
Nitrene Transferases: Engineered enzymes, such as protoglobin nitrene transferases, can catalyze the enantioselective C-H amination of esters to synthesize unprotected chiral α-amino esters. nih.gov This could potentially be applied to a side chain on the this compound scaffold.
Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a cornerstone of enantioselective synthesis. The reduction of a prochiral C=C or C=N double bond using a chiral transition metal catalyst (typically based on rhodium, ruthenium, or iridium) can generate a chiral center with high fidelity. For example, a derivative of this compound could be synthesized with an enamine or imine functionality on a side chain, which would then be a substrate for asymmetric hydrogenation to yield a chiral amine derivative.
Enantioselective C-H Functionalization: Directing group-assisted, transition metal-catalyzed C-H activation has become a major focus in synthetic chemistry. By installing a chiral ligand on the metal catalyst, it is possible to achieve enantioselective functionalization of C-H bonds. For instance, a derivative could be made by N-alkylation of the amino group, and a palladium catalyst with a chiral ligand could then potentially functionalize the α-C-H bond of the alkyl group enantioselectively.
The following table outlines hypothetical strategies for the enantioselective synthesis of chiral derivatives of this compound based on these advanced methodologies.
| Methodology | Hypothetical Application Strategy | Key Transformation | Potential Chiral Product |
|---|---|---|---|
| Biocatalysis (Transaminase) | Introduce a 2-oxopropyl side chain at the C4 position via Friedel-Crafts acylation, followed by asymmetric amination. | Prochiral Ketone → Chiral Amine | Methyl 4-(2-aminopropyl)-3-amino-5-methylbenzoate |
| Asymmetric Hydrogenation | Synthesize an imine derivative from the amine group of the parent compound and a ketone, followed by Rh- or Ir-catalyzed asymmetric hydrogenation. | Imine → Chiral Secondary Amine | Chiral N-alkylated derivative of this compound |
| Biocatalysis (Lipase Resolution) | Prepare a racemic secondary alcohol on a side chain (e.g., 1-hydroxyethyl at C4) and perform enzymatic kinetic resolution. | Racemic Alcohol → Enantiopure Alcohol + Enantiopure Ester | Enantiopure Methyl 3-amino-4-(1-hydroxyethyl)-5-methylbenzoate |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can be made more environmentally benign by adhering to these principles.
Prevention: It is better to prevent waste than to clean it up after it has been created. This involves designing synthetic routes with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. For example, the synthesis of the parent compound often involves the reduction of a nitro group. Catalytic hydrogenation using H₂ over a metal catalyst (e.g., Pd, Pt, Ni) is a much greener alternative to stoichiometric reducing agents like tin or iron in acidic media, which generate large amounts of metallic waste. nih.govacs.org
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. Using water or recyclable ionic liquids instead of volatile organic compounds (VOCs) is a key goal. researchgate.net
Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are preferred. Biocatalytic processes often operate under these mild conditions. nih.gov
Use of Renewable Feedstocks: A raw material should be renewable whenever technically and economically practicable. While the core aromatic structure is derived from petrochemicals, certain reagents or side chains could potentially be derived from bio-based sources. For instance, benzoic acid, a related compound, can be biosynthesized in plants. nih.gov
Reduce Derivatives: Unnecessary derivatization (e.g., protection/deprotection) should be minimized or avoided, as such steps require additional reagents and generate waste. rsc.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. rsc.org This is a cornerstone of green chemistry. Using catalysts for halogenation, nitration, and reduction steps significantly reduces waste compared to traditional methods. sci-hub.sersc.org
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous products.
Real-time analysis for Pollution Prevention: Analytical methodologies should be developed to allow for real-time monitoring and control to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
A key green improvement in the synthesis of this compound would involve the initial esterification of 3-amino-5-methylbenzoic acid. A traditional Fischer esterification uses a large excess of methanol and a stoichiometric amount of a strong acid like H₂SO₄. A greener approach would involve using a solid acid catalyst that can be easily recovered and reused, reducing corrosive waste streams. Similarly, the synthesis of the 3-amino-5-methylbenzoic acid precursor itself, often starting from nitration of m-toluic acid, can be improved by using catalytic nitration systems instead of large volumes of mixed acids.
Elucidation of Reaction Mechanisms and Kinetics for Methyl 3 Amino 5 Methylbenzoate Transformations
Mechanistic Pathways of Nucleophilic Acyl Substitution Reactions involving Methyl 3-amino-5-methylbenzoate
Nucleophilic acyl substitution is a characteristic reaction of esters like this compound. This reaction involves the substitution of the methoxy (B1213986) group (-OCH3) of the ester with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. The presence of the amino and methyl groups on the aromatic ring influences the electron density of the carbonyl carbon, thereby affecting the reaction rate.
Aminolysis, a specific type of nucleophilic acyl substitution where an amine acts as the nucleophile, is a key transformation for this compound. This reaction is fundamental in forming amide bonds. For instance, the reaction of this compound with an acyl chloride would proceed via nucleophilic attack of the amino group onto the carbonyl carbon of the acyl chloride.
While specific experimental and computational studies on the aminolysis of this compound are not extensively documented in publicly available literature, research on similar benzoate (B1203000) derivatives provides insight. For example, studies on various methyl aminobenzoate isomers can be used to infer the reactivity of the 3-amino-5-methyl isomer. The position and nature of substituents on the benzene (B151609) ring are critical in determining the nucleophilicity of the amino group and the electrophilicity of the ester's carbonyl carbon.
The nucleophilic acyl substitution reaction of this compound proceeds through a high-energy tetrahedral intermediate. When a nucleophile attacks the carbonyl carbon of the ester, the carbon atom's hybridization changes from sp2 to sp3, forming a tetrahedral arrangement. This intermediate is unstable and will collapse by expelling the leaving group, which is typically the methoxide (B1231860) ion (-OCH3), to reform the carbonyl group and yield the final product.
The stability of this tetrahedral intermediate and the height of the energy barriers for its formation and collapse (the transition states) are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino group at the meta position can slightly influence the stability of the intermediate. Computational chemistry would be a valuable tool for modeling these transition states and intermediates, providing detailed information about their geometry and energy levels.
Kinetic Investigations of Chemical Reactions involving this compound
Kinetic studies measure the rate at which a reaction occurs. For reactions involving this compound, such as its hydrolysis or aminolysis, the rate would depend on the concentration of the reactants, the temperature, and the presence of any catalysts.
A study investigating the inhibitory effects of several benzoate derivatives, including this compound, on the enzyme glutathione (B108866) reductase provides some kinetic data. researchgate.net In this research, the steady-state kinetics were consistent with a branching reaction mechanism. researchgate.net Although this study focuses on enzymatic inhibition rather than a synthetic transformation, it highlights the compound's interaction within a biological system and the applicability of kinetic analysis. researchgate.net
Table 1: Investigated Benzoate Derivatives
| Compound Number | Compound Name |
|---|---|
| 1 | Methyl 3-amino-4-nitrobenzoate |
| 2 | Methyl 3-amino-4-chlorobenzoate |
| 3 | This compound |
| 4 | Methyl 3-amino-5-methoxybenzoate |
| 5 | Methyl 3-amino-5-chlorobenzoate |
| 6 | Methyl 3-amino-5-bromobenzoate |
This table lists the benzoate derivatives used as inhibitors in a study on glutathione reductase. researchgate.net
Role of Catalysis in Enhancing Reactivity and Selectivity for this compound Transformations
Catalysts play a crucial role in many organic reactions by providing an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. For transformations involving this compound, both acid and base catalysis are significant.
In the context of nucleophilic acyl substitution, acids can catalyze the reaction by protonating the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile.
Conversely, bases can catalyze the reaction by deprotonating the nucleophile, making it more potent. In the case of aminolysis where the nucleophile is an amine, a strong base could be used, though this is less common as amines are typically sufficiently nucleophilic.
In a patent describing the synthesis of protein kinase inhibitors, this compound is formed through the reduction of a nitro group to an amine. google.com This reduction is carried out using a catalyst, demonstrating the industrial importance of catalysis in transformations involving this compound. google.com
Advanced Spectroscopic and Chromatographic Characterization Techniques for Methyl 3 Amino 5 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like Methyl 3-amino-5-methylbenzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular connectivity and environment of each atom can be assembled.
The ¹H and ¹³C NMR spectra of this compound are predicted based on the known effects of amino, methyl, and methyl ester substituents on a benzene (B151609) ring. cdnsciencepub.com The amino group typically acts as an electron-donating group, causing an upfield shift (lower ppm) for the ortho and para protons, while the methyl ester group is electron-withdrawing, causing a downfield shift (higher ppm).
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the ester methyl protons, and the ring methyl protons. The aromatic region would display three signals corresponding to the protons at positions 2, 4, and 6. The -NH₂ protons usually appear as a broad singlet, and the two methyl groups (-CH₃) will each present as sharp singlets.
¹³C NMR: The carbon spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield. The aromatic carbons show a range of chemical shifts influenced by the attached functional groups. For instance, the carbon attached to the amino group (C3) and the carbon attached to the methyl group (C5) would have their chemical shifts significantly influenced by these substituents. cdnsciencepub.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds such as methyl 3-aminobenzoate (B8586502) and methyl 3-methylbenzoate. chemicalbook.comchemicalbook.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H (C2, C4, C6) | ~6.7 - 7.2 | ~115 - 132 |
| Amino (-NH₂) | Broad singlet, ~3.7 | N/A |
| Ester Methyl (-O-CH₃) | Singlet, ~3.9 | ~52 |
| Ring Methyl (-CH₃) | Singlet, ~2.3 | ~21 |
| Carbonyl (C=O) | N/A | ~167 |
| Aromatic C (C1, C3, C5) | N/A | ~131 - 149 |
To definitively assign the predicted NMR signals and confirm the structure, multidimensional NMR techniques are employed. nih.gov These methods resolve spectral overlap and reveal through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between spin-coupled aromatic protons, helping to confirm their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would be used to unambiguously link each aromatic proton signal to its corresponding carbon signal.
These multidimensional techniques, when used together, provide irrefutable evidence for the structural assignment of this compound. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net The resulting spectra provide a characteristic fingerprint based on the functional groups present. For this compound, key vibrational bands are expected from the N-H bonds of the amino group, the C=O bond of the ester, and the C-H bonds of the methyl groups and the aromatic ring.
The IR spectrum of the related methyl 3-aminobenzoate shows characteristic N-H stretching vibrations, as well as a strong carbonyl (C=O) absorption. chemicalbook.com The presence of a methyl group on the ring in this compound would introduce additional C-H stretching and bending vibrations. chemicalbook.comchemicalbook.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Frequencies are based on typical values for the constituent functional groups. chemicalbook.comresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium | Medium |
| Carbonyl (C=O) Stretch | 1700 - 1725 | Strong | Medium |
| Aromatic C=C Bending | 1580 - 1620 | Medium | Strong |
| N-H Bend | 1550 - 1650 | Medium-Strong | Weak |
| C-N Stretch | 1250 - 1350 | Medium | Weak |
| Ester C-O Stretch | 1100 - 1300 | Strong | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula. It also provides structural information through the analysis of fragmentation patterns that arise from the breakdown of the molecular ion.
When analyzed by mass spectrometry, typically using Electron Ionization (EI), the this compound molecule will lose an electron to form a molecular ion (M⁺•). nist.gov This ion, being energetically unstable, will undergo fragmentation. chemguide.co.uk The fragmentation of esters often involves characteristic losses of the alkoxy group or the entire ester functionality. libretexts.org
Molecular Ion (M⁺•): The peak corresponding to the intact molecule, with a mass-to-charge ratio (m/z) equal to its molecular weight (165.19 g/mol ).
Loss of Methoxy (B1213986) Group ([M-OCH₃]⁺): A prominent fragment resulting from the cleavage of the ester C-O bond, leading to a peak at m/z 134. This acylium ion is resonance-stabilized.
Loss of Carbomethoxy Group ([M-COOCH₃]⁺): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of the entire methyl ester group, producing a fragment at m/z 106.
The analysis of these fragmentation patterns provides strong confirmatory evidence for the structure of the molecule.
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of the amino group in this compound can lead to poor chromatographic peak shape and thermal instability. researchgate.net To overcome these issues, derivatization is often employed to convert the polar N-H bonds into less polar, more volatile, and more stable functional groups. libretexts.org
Common derivatization strategies for amines include:
Silylation: This process replaces the active hydrogens on the amino group with a trimethylsilyl (B98337) (TMS) group. This decreases the polarity and increases the volatility of the analyte. researchgate.net
Acylation: Reaction with reagents like anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides converts the primary amine into a more stable secondary amide. This improves chromatographic performance and can introduce fluorine atoms, which enhances detection by an electron capture detector (ECD). researchgate.net
Alkylation/Carbamate Formation: Reagents such as alkyl chloroformates react with the amine to form carbamates. This method is robust and can be performed in aqueous solutions. rsc.org
These derivatization techniques are crucial for the reliable quantitative analysis of aromatic amines in complex matrices. nih.gov
Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are paramount for assessing the purity of this compound and for resolving it from structurally similar isomers, which may be present as byproducts from the synthesis process.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
High-Performance Liquid Chromatography (HPLC) and its higher-resolution successor, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. The development of a robust HPLC/UPLC method is critical for ensuring the purity of the compound and for the analysis of its isomers.
The separation of aromatic isomers, such as the various positional isomers of aminobenzoic acid derivatives, can be challenging due to their similar physicochemical properties. nih.gov Method development often focuses on exploiting subtle differences in polarity and ionic character. Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, is particularly effective. For instance, a reversed-phase/cation-exchange column can achieve baseline separation of aminobenzoic acid isomers by leveraging small variations in their hydrophobicity and the pKa of the amino group. nih.govresearchgate.net
A typical method involves a core-shell column, which provides high efficiency and speed, coupled with a mobile phase consisting of an organic modifier (like acetonitrile), water, and a buffer to control the pH. researchgate.net Retention times can be finely tuned by adjusting the gradient of the organic solvent, the buffer concentration, and the pH, which influences the ionization state of the amino group. researchgate.net UV detection is commonly employed, as the benzene ring provides strong chromophoric activity. nih.gov
Table 1: Illustrative HPLC Method Parameters for Isomer Analysis of Aminobenzoate Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Mixed-Mode C18/Cation-Exchange (e.g., Primesep 100, Coresep 100) | Provides both hydrophobic and ionic interactions for enhanced selectivity between isomers. nih.govresearchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium (B1175870) Acetate buffer | Controls pH and ionic strength, influencing the retention of the basic amino group. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute compounds from the reversed-phase column. |
| Gradient | 10-50% B over 10 minutes | Creates a polarity gradient to resolve compounds with different hydrophobicities. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized for column dimensions and particle size to ensure sharp peaks. |
| Column Temperature | 25-40 °C | Affects viscosity and can influence selectivity and peak shape. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring allows for sensitive detection; DAD provides spectral information for peak purity assessment. |
| Injection Volume | 1-10 µL | A small volume is used to prevent column overloading and band broadening. |
This table presents a generalized set of starting conditions. Actual parameters must be optimized for the specific instrument and the exact mixture of isomers being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. chemicalbook.com In the context of this compound, GC-MS is an essential tool for profiling volatile impurities, residual solvents from synthesis, or degradation byproducts. The high chromatographic resolution of GC combined with the high sensitivity and specificity of MS allows for the confident identification and quantification of trace-level components. nih.gov
For GC-MS analysis, derivatization is sometimes necessary for polar analytes like amino acids to increase their volatility and thermal stability. rsc.org However, for this compound, its ester structure often provides sufficient volatility for direct analysis. The sample is typically dissolved in a suitable organic solvent and injected into the GC, where it is vaporized. Separation occurs in a capillary column, commonly with a nonpolar stationary phase like polydimethylsiloxane. rsc.org As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. rsc.orgoptica.org
This technique can be used to develop a comprehensive profile of all volatile species in a sample, which is critical for process optimization and ensuring the final product meets stringent purity specifications. chemicalbook.comrsc.org
Table 2: Typical GC-MS Parameters for Volatile Profiling
| Parameter | Condition | Purpose |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS) | Standard nonpolar column for good separation of a wide range of volatile organic compounds. optica.org |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Oven Program | Start at 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A temperature gradient to separate compounds based on their boiling points and interactions with the stationary phase. |
| Ion Source | Electron Impact (EI) at 70 eV | Standard, high-energy ionization method that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | Scans a defined mass range (e.g., m/z 40-550) to detect all eluting ions. |
| MS Detector Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for general profiling, while SIM mode offers higher sensitivity for quantifying specific target impurities. rsc.org |
This table provides a representative GC-MS method. The temperature program and other parameters would be optimized based on the specific volatile compounds of interest.
X-ray Diffraction Analysis for Crystalline State Structure and Supramolecular Interactions
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Beyond the individual molecule, SCXRD reveals the intricate network of intermolecular interactions that govern how molecules pack together in the crystal lattice. These non-covalent interactions, such as hydrogen bonds and π–π stacking, are collectively known as supramolecular interactions. aliyuncs.comrsc.org For this compound, the amino group (-NH₂) can act as a hydrogen-bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen-bond acceptor. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks, which are critical for the stability of the crystal structure. nih.govnih.gov
Table 3: Representative Crystallographic Data for an Aminobenzoate Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₉H₁₁NO₂ | The elemental composition of the molecule. nih.gov |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. nih.gov |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. nih.gov |
| Unit Cell Dimensions | a = 10.9 Å, b = 11.2 Å, c = 11.4 Å, β = 112.5° | The dimensions and angle of the fundamental repeating unit of the crystal. nih.gov |
| Volume (V) | 1292.5 ų | The volume of the unit cell. nih.gov |
| Z | 4 | The number of molecules in the unit cell. nih.gov |
| Key Supramolecular Interactions | N—H···O hydrogen bonds, C—H···π interactions, π–π stacking | The specific non-covalent forces holding the crystal lattice together. rsc.orgnih.gov |
Data in this table is illustrative, based on published data for structurally similar compounds such as Methyl 3-[(tert-butoxycarbonyl)amino]benzoate and Methyl 4-amino-3-methylbenzoate, to represent the type of information obtained from an X-ray diffraction study. nih.govnih.gov
Other Advanced Spectroscopic Probes for this compound
In addition to the foundational techniques, a suite of other advanced spectroscopic methods can provide deeper insights into the properties of this compound.
Terahertz (THz) Spectroscopy: Operating in the far-infrared region of the electromagnetic spectrum, THz spectroscopy probes low-frequency molecular vibrations, such as torsional modes and intermolecular vibrations (e.g., hydrogen bond stretching). aliyuncs.comnih.gov This makes it exceptionally sensitive to the crystalline form (polymorphism) and the collective vibrational modes within the crystal lattice. THz spectroscopy can effectively distinguish between different isomers and conformations, as these structural differences lead to unique absorption spectra in the THz range. nih.govnih.gov This technique offers a non-destructive method for analyzing the solid-state structure and can be invaluable for quality control and the study of phase transitions. aliyuncs.com
Fluorescence Spectroscopy: While not all molecules fluoresce, aromatic amines like this compound often exhibit fluorescence. Fluorescence spectroscopy is highly sensitive to the electronic structure of the molecule and its local environment. rsc.org The emission wavelength and quantum yield can be significantly affected by solvent polarity and hydrogen bonding interactions. Advanced techniques like time-resolved fluorescence can provide information on the conformational dynamics of the molecule in solution. This makes fluorescence a powerful probe for studying solute-solvent interactions and the excited-state properties of the compound.
Solid-State NMR (ssNMR) Spectroscopy: While solution NMR provides information on the average structure in a solvent, solid-state NMR provides detailed information about the molecule in its solid, crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. rsc.org ssNMR is highly sensitive to the local environment of each nucleus (e.g., ¹³C, ¹⁵N), allowing for the differentiation of molecules in crystallographically distinct sites within the unit cell. It can confirm the presence of specific hydrogen bonds and provide data that is complementary to X-ray diffraction, especially for materials that are not fully crystalline. rsc.orgnih.gov
Computational Chemistry and Theoretical Modeling of Methyl 3 Amino 5 Methylbenzoate
Quantum Chemical Studies using Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for understanding the fundamental properties of molecules like Methyl 3-amino-5-methylbenzoate at the electronic level. nih.gov These methods allow for the calculation of molecular orbitals, electron density distribution, and other electronic parameters that govern the molecule's behavior.
DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy in predicting molecular geometries and vibrational frequencies. dergipark.org.trnih.gov Ab initio methods, while computationally more demanding, can provide highly accurate benchmark data. nih.gov For molecules like this compound, a combination of these methods can offer a comprehensive understanding of its electronic nature. For instance, studies on structurally related compounds often utilize basis sets like 6-311++G(d,p) to ensure a reliable description of the electronic structure. nih.gov
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. researchgate.net
In analogous aromatic amino esters, the HOMO is typically localized on the aminobenzoate ring, specifically on the amino group and the aromatic system, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is often distributed over the ester group and the benzene (B151609) ring, which act as electron-accepting regions.
Theoretical calculations for similar compounds have shown that the HOMO-LUMO energy gap can be calculated to predict charge transfer within the molecule. nih.gov For instance, in a study on 2-amino-5-bromo-benzoic acid methyl ester, the calculated HOMO and LUMO energies revealed the occurrence of intramolecular charge transfer. nih.gov The specific HOMO and LUMO energies for this compound would require dedicated DFT calculations. However, based on related structures, the following conceptual table illustrates the kind of data that would be generated.
| Parameter | Calculated Value (eV) - Conceptual |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
This table is conceptual and illustrates the type of data obtained from DFT calculations on similar molecules. Actual values for this compound would require specific computational studies.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ester and amino groups in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them by mapping the potential energy surface (PES). nih.gov This is typically achieved by systematically rotating the key dihedral angles and calculating the energy of the resulting structures using quantum chemical methods.
For similar molecules, it has been shown that different conformations can have significant energy differences, which can influence their physical and biological properties. researchgate.net For this compound, the key dihedral angles would involve the rotation around the C(aryl)-C(ester), C(ester)-O, O-C(methyl), and C(aryl)-N bonds. A relaxed PES scan, where the geometry is optimized at each step of the dihedral angle rotation, can reveal the low-energy conformations and the transition states connecting them. nih.gov
| Conformer | Relative Energy (kcal/mol) - Conceptual | Key Dihedral Angles (°) - Conceptual |
|---|---|---|
| Global Minimum | 0.00 | τ1 ≈ 0, τ2 ≈ 180 |
| Local Minimum 1 | 1.5 - 3.0 | τ1 ≈ 180, τ2 ≈ 180 |
| Local Minimum 2 | 3.5 - 5.0 | τ1 ≈ 0, τ2 ≈ 0 |
This table is a conceptual representation of what a conformational analysis for this compound might reveal. τ1 and τ2 represent the critical dihedral angles.
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting various spectroscopic parameters, such as vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations offer a way to explore the conformational space of this compound over time, providing insights into its dynamic behavior and the influence of the surrounding environment, such as a solvent. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule and reveal how it samples different conformations. nih.gov
These simulations are particularly useful for understanding how solvent molecules interact with the solute and how these interactions affect the conformational preferences and dynamics. For a molecule like this compound, MD simulations in a solvent like water or methanol (B129727) could reveal the stability of intramolecular hydrogen bonds and the arrangement of solvent molecules around the amino and ester functional groups.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and for understanding the potential biological activity of compounds like this compound. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. nih.gov
While no specific molecular docking studies have been published for this compound, its structural similarity to other biologically active molecules suggests it could be a candidate for such investigations. A hypothetical docking study would involve selecting a relevant protein target and using docking software to predict the binding mode and affinity of this compound. The results would be presented in terms of a docking score and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For derivatives of this compound, QSAR and QSPR studies could be developed to predict their activity or properties based on calculated molecular descriptors.
These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By building a mathematical model that relates these descriptors to an observed activity or property for a set of known derivatives, the model can then be used to predict the behavior of new, unsynthesized derivatives. This approach can significantly streamline the process of designing new compounds with desired characteristics.
Theoretical Insights into Intramolecular and Intermolecular Hydrogen Bonding in this compound Systems
Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds can form between the amino group (donor) and the carbonyl oxygen of the ester group (acceptor). However, due to the meta substitution pattern, a direct, strong intramolecular hydrogen bond is sterically unlikely as it would require significant distortion of the benzene ring.
More plausible are weaker C-H···O or C-H···N interactions. For instance, in a related compound, Methyl 4-amino-3-methylbenzoate, an intramolecular C-H···O hydrogen bond is observed, leading to the formation of a five-membered planar ring that is nearly coplanar with the benzene ring. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to explore the potential energy surface of this compound and determine the most stable conformers. These calculations would elucidate whether any conformers are stabilized by such weak intramolecular interactions.
Natural Bond Orbital (NBO) analysis is a key computational method used to understand these interactions. rsc.org It quantifies the delocalization of electron density from a filled Lewis-type orbital (the donor) to an empty non-Lewis-type orbital (the acceptor). For a potential intramolecular hydrogen bond, NBO analysis would calculate the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the oxygen or nitrogen atom to the antibonding orbital of the N-H or C-H bond.
Table 1: Illustrative NBO Analysis Data for a Hypothetical Intramolecular Interaction in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP(1) O(carbonyl) | σ(N-H) | Value | Value | Value |
| LP(1) N | σ(C-H) | Value | Value | Value |
| (Note: This table is illustrative. Specific values would require dedicated DFT and NBO calculations for this compound.) |
Intermolecular Hydrogen Bonding
Intermolecular hydrogen bonds are expected to play a significant role in the solid-state structure of this compound. The amino group is a potent hydrogen bond donor, while the carbonyl oxygen and, to a lesser extent, the amino nitrogen can act as hydrogen bond acceptors.
Computational studies on similar molecules, such as Methyl 3-amino-4-butanamido-5-methylbenzoate, have shown the presence of a network of intermolecular N-H···O, C-H···N, and C-H···O hydrogen bonds that stabilize the crystal structure. nih.gov Similarly, in Methyl 4-amino-3-methylbenzoate, intermolecular N-H···O hydrogen bonds link molecules into chains. researchgate.net
Theoretical modeling can predict the geometry and strength of these intermolecular interactions. By calculating the interaction energies between two or more this compound molecules, the most favorable dimeric and polymeric arrangements can be identified. The Atoms in Molecules (AIM) theory is another computational tool that can be used to characterize hydrogen bonds by analyzing the electron density topology, identifying bond critical points (BCPs) between the donor and acceptor atoms.
Table 2: Typical Parameters from Computational Analysis of Intermolecular Hydrogen Bonds
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Interaction Energy (kcal/mol) |
| N-H···O | Value | Value | Value |
| N-H···N | Value | Value | Value |
| C-H···O | Value | Value | Value |
| (Note: This table represents typical data obtained from computational studies on molecular crystals. The specific values for this compound are not available in the provided search results.) |
The strength of these hydrogen bonds can be correlated with shifts in the vibrational frequencies of the involved functional groups (e.g., the N-H and C=O stretching frequencies), which can be calculated and compared with experimental infrared and Raman spectra. researchgate.net DFT calculations are widely used for predicting such vibrational spectra. researchgate.net
Biological Activities and Mechanistic Investigations of Methyl 3 Amino 5 Methylbenzoate and Analogues
Exploration of Enzyme Inhibition Potentials and Associated Mechanisms of Action
Research into the enzyme inhibition potential of methyl 3-amino-5-methylbenzoate is not extensively documented in publicly available literature. However, studies on analogous compounds, such as lichen-derived monoaromatic compounds, have shown various pharmacological properties including enzyme inhibition. For instance, a series of monoaromatic compounds, including 3,5-dihydroxybenzoate (B8624769) methyl, were evaluated for their alpha-glucosidase inhibition activity. nih.gov While specific data for this compound is not provided, this suggests that the benzoate (B1203000) scaffold can be a starting point for designing enzyme inhibitors. The mechanism of such inhibition would likely depend on the specific enzyme and the nature of the substituents on the benzoate ring, which influence the electronic and steric properties of the molecule, thereby affecting its binding to the active site of an enzyme.
Assessment of Antimicrobial Properties: Antibacterial and Antifungal Studies
The antimicrobial properties of this compound have not been specifically detailed, but studies on related compounds provide a basis for potential activity.
A series of esters of 4-acylaminobenzenethiosulfoacids, which share a substituted aminobenzene moiety, were synthesized and screened for their antibacterial and antifungal activities. nih.gov These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungi. nih.gov Particular potency was observed for some of these thiosulfoesters, demonstrating that this class of compounds holds promise for antimicrobial activity. nih.gov
Similarly, the bactericidal effect of betaine (B1666868) esters, which are quaternary ammonium (B1175870) amphiphiles, was found to increase with the length of the hydrocarbon chain of the fatty alcohol moiety. nih.gov This highlights the importance of lipophilicity in the antimicrobial action of ester compounds.
Investigation of Specific Antimicrobial Target Pathways
Specific antimicrobial target pathways for this compound have not been elucidated. However, for related aminobenzoic acid derivatives, one potential mechanism of action is the interaction with DNA. Studies have investigated the binding efficacy of aminobenzoic acid derivatives with DNA duplexes, exploring the binding sites and the resulting structural and dynamic changes in the DNA. nih.gov Such interactions could interfere with DNA replication and transcription, leading to an antimicrobial effect.
Synergistic Effects in Combination Therapies
There is no specific information available regarding the synergistic effects of this compound in combination therapies.
Receptor Binding and Modulation of Cellular Signaling Pathways
Direct studies on the receptor binding and modulation of cellular signaling pathways by this compound are not available. However, research on 1,4-benzodiazepines, which are a different class of compounds but have undergone extensive structure-activity relationship studies, shows that substitutions on the aromatic ring significantly affect their binding affinity to central and peripheral benzodiazepine (B76468) receptors. chemisgroup.us This suggests that the amino and methyl substituents on this compound could potentially direct its interaction with specific biological receptors.
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency
While direct SAR studies for the biological potency of this compound are scarce, chemical reactivity studies on substituted methyl benzoates offer insights into how substituents influence their properties. The rate of saponification of meta- and para-substituted methyl benzoates has been studied, revealing the electronic effects of different substituents. chegg.comchegg.com
Nitro-substituted methyl benzoates, being electron-withdrawing, increase the reactivity of the ester towards nucleophilic attack, whereas electron-donating groups like methyl and amino groups are expected to decrease this reactivity. chegg.comchegg.comstackexchange.comechemi.com This fundamental understanding of how substituents affect the chemical properties of the methyl benzoate scaffold is crucial for the rational design of analogues with optimized biological activity.
Table 1: Relative Saponification Rate Constants of Substituted Methyl Benzoates
| Substituent | Position | Rate Constant (k) |
| p-nitro | para | 102 |
| m-nitro | meta | 63 |
| m-chloro | meta | 9.1 |
| m-bromo | meta | 8.6 |
| None | - | 1.7 |
| p-methyl | para | 0.98 |
| p-methoxy | para | 0.42 |
| p-amino | para | 0.06 |
| Data from J. Am. Chem. Soc. 1961, 83, 4214-4216. chegg.comchegg.com |
Applications in Emerging Therapeutic Modalities, e.g., Photodynamic Therapy
There is no specific evidence to suggest that this compound itself is used in photodynamic therapy (PDT). However, the broader class of aminobenzoic acid derivatives has been explored in this context. For instance, 5-aminolevulinic acid (ALA), a precursor in the heme biosynthetic pathway, is used as a photosensitizer prodrug in PDT. nih.govnih.gov ALA-based PDT has shown promising results in treating various skin conditions and has the advantage of being non-invasive with excellent cosmetic outcomes. nih.gov This application, however, is specific to ALA and its role in protoporphyrin IX synthesis and cannot be directly extrapolated to this compound without further research. nih.gov
Applications of Methyl 3 Amino 5 Methylbenzoate in Advanced Chemical Research
Utilization as a Versatile Building Block in Complex Organic Synthesis
The utility of methylarenes (aromatic compounds containing a methyl group) as versatile building blocks in organic synthesis is well-established, providing a readily available and cost-effective starting point for the construction of complex molecules. rsc.org Methyl 3-amino-5-methylbenzoate exemplifies this principle, serving as a multifunctional scaffold for elaborate synthetic routes. Its amino and ester groups are reactive sites for a multitude of chemical transformations.
Amino acid methyl esters are recognized as crucial intermediates in organic synthesis. mdpi.com The ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to amides, while the amino group is a key handle for N-acylation, N-alkylation, and diazotization reactions, which can then be used to introduce a wide array of other functional groups.
Research has demonstrated the synthesis of various methyl benzoate (B1203000) compounds through methods like esterification catalyzed by solid acids, highlighting the industrial relevance of this class of compounds. mdpi.com The synthesis of related structures, such as Methyl 3-amino-4-methylbenzoate, often involves the esterification of the corresponding aminobenzoic acid or the reduction of a nitro group precursor. chemicalbook.com These established synthetic pathways underscore the accessibility and reactivity of compounds like this compound for further chemical elaboration.
Role in the Development of Precursors for Pharmaceutical and Agrochemical Compounds
The structural motif of an amino-substituted benzoic acid is a common feature in many biologically active molecules, making its derivatives valuable precursors in medicinal and agrochemical research. iucr.org The specific substitution pattern of this compound makes it an attractive starting material for targeted synthesis.
In pharmaceutical research, derivatives of this compound have been identified as key intermediates. For example, a closely related compound, 3-Amino-4-butyrylamino-5-methyl-benzoic acid methyl ester, is a known intermediate in the synthesis of Telmisartan. nih.gov Telmisartan is an angiotensin II receptor blocker used in medicine. nih.gov This highlights how the core structure of a substituted methyl aminobenzoate can be methodically built upon to create complex active pharmaceutical ingredients.
In the agrochemical sector, related benzoic acid derivatives are also of significant importance. For instance, 2-Amino-5-chloro-3-methylbenzoic acid is a critical intermediate in the production of chlorantraniliprole, a widely used insecticide. agropages.comgoogle.com The synthesis of such agrochemicals often begins with a substituted toluic or benzoic acid, which undergoes nitration, reduction, and halogenation steps. google.com The structural similarity between these precursors and this compound suggests its potential as a foundational molecule for developing new agrochemical compounds.
Table 2: Examples of Related Benzoate Derivatives in Synthesis
| Derivative/Intermediate | Application Area | Final Product Example | Reference |
|---|---|---|---|
| 3-Amino-4-butyrylamino-5-methyl-benzoic acid methyl ester | Pharmaceutical | Telmisartan | nih.gov |
| 2-Amino-5-chloro-3-methylbenzoic acid | Agrochemical | Chlorantraniliprole | agropages.comgoogle.com |
Integration into Materials Science and Polymer Synthesis Research
The application of aminobenzoic acid derivatives extends into the realm of materials science and polymer chemistry. Amino acid methyl esters, as a class, are used in the synthesis of polymer materials. mdpi.com The bifunctional nature of these molecules, possessing both an amine and a carboxylate (or ester) group, allows them to act as monomers in polymerization reactions, such as the formation of polyamides.
Specifically, meta-aminobenzoic acid has been noted for its utility in materials science. iucr.org Its structure facilitates the creation of supramolecular sheets, making it a valuable component for designing peptide-based frameworks and other organized molecular architectures. iucr.org The presence of the methyl group and methyl ester in this compound provides additional functionality for tuning the properties of such materials, for instance, by influencing solubility, thermal stability, or the packing of polymer chains. While direct research on this compound in specific polymer systems is not widely documented, its structural attributes align with those of monomers used in the development of advanced functional materials.
Future Perspectives and Emerging Research Directions for Methyl 3 Amino 5 Methylbenzoate
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and materials discovery. nih.govresearchgate.net For a foundational building block like Methyl 3-amino-5-methylbenzoate, these computational tools offer significant potential to accelerate the discovery of new derivatives and optimize reaction pathways.
Beyond synthesis, AI is crucial for property prediction. By analyzing the structure of this compound and its potential derivatives, machine learning models can estimate various physicochemical and biological properties. This includes predicting ADME (absorption, distribution, metabolism, and excretion) characteristics and potential toxicities for drug discovery applications, or forecasting the electronic and material properties for applications in materials science. researchgate.net
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application | Description | Potential Impact |
| Retrosynthesis Planning | Algorithms propose synthetic routes to target molecules starting from this compound. | Discovery of novel, more efficient, and cost-effective synthetic pathways. |
| Reaction Outcome Prediction | Models predict the products, yields, and selectivity of reactions involving the core scaffold. digitellinc.com | Reduced experimental optimization time and resource expenditure. |
| Property Prediction | In silico screening of virtual libraries of derivatives to forecast bioactivity, toxicity, or material properties. researchgate.net | Prioritization of high-potential candidates for synthesis and experimental testing. |
| Catalyst Discovery | AI algorithms can help identify optimal catalysts for transformations of this compound. researchgate.net | Improved reaction efficiency, selectivity, and sustainability. |
Exploration of Novel Bioactive Scaffolds Derived from this compound
This compound serves as an excellent starting point for the synthesis of diverse and complex molecular scaffolds with potential biological activity. Its substituted aminobenzoate structure is a key feature in various pharmacologically active compounds.
A significant area of emerging research is the use of this compound to create novel heterocyclic systems. For example, research has demonstrated its use in the synthesis of thiazole-based compounds. nih.gov In one study, this compound was a key intermediate in the creation of a series of novel HIV-1 protease inhibitors. nih.gov The aminobenzoate moiety was used to construct a substituted thiazole (B1198619) ring, which served as a P2-ligand designed to interact with the enzyme's active site. nih.gov While the specific derivative containing the 5-methyl group did not show improved activity in that particular study, the research validates the scaffold's utility in generating complex, drug-like molecules. nih.gov
Future work will likely focus on expanding the range of heterocyclic and polyfunctional scaffolds derived from this starting material. By reacting the amine and ester groups, or by modifying the aromatic ring, chemists can generate libraries of compounds for screening against a wide array of biological targets, from enzymes implicated in cancer to receptors involved in neurological disorders.
Table 2: Example of a Bioactive Scaffold Derived from this compound
| Starting Material | Synthetic Step | Derived Scaffold | Target Application | Research Finding |
| This compound | Hantzsch thiazole synthesis nih.gov | 3-((4-methyl-2-thiazolyl)amino)-5-methyl-benzamide derivative | HIV-1 Protease Inhibition | The resulting compound (5g in the study) did not show improved inhibitory activity, but demonstrated the feasibility of the synthetic strategy. nih.gov |
Advanced In Silico and Experimental Methodologies for Mechanistic Understanding
Understanding the precise mechanism by which derivatives of this compound interact with biological targets is crucial for rational drug design. The synergy between advanced computational (in silico) and laboratory-based (experimental) techniques is key to gaining this deep mechanistic insight.
Molecular docking, a prominent in silico method, is used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For instance, in a study investigating the inhibitory effects of various methyl 3-aminobenzoate (B8586502) derivatives on human glutathione (B108866) reductase (hGR), molecular docking was used to estimate binding energies and understand interactions at the molecular level. researchgate.net Such studies can reveal key hydrogen bonds, hydrophobic interactions, or steric clashes that govern the molecule's activity.
These computational predictions are then validated and refined through experimental techniques. Enzyme kinetics assays, for example, can determine inhibition constants (Ki) and IC50 values, providing quantitative measures of a compound's potency. researchgate.net In the aforementioned study on glutathione reductase inhibitors, researchers performed in vitro inhibition studies, finding that a related compound, methyl 3-amino-5-chlorobenzoate, had a high inhibitory effect on the enzyme. researchgate.net Combining these experimental results with the in silico docking provides a comprehensive picture of the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors.
Development of Sustainable and Economically Viable Production Routes
The chemical industry is increasingly focused on "green chemistry" to reduce environmental impact and improve economic efficiency. benthamdirect.com Future research on this compound will undoubtedly prioritize the development of more sustainable production methods, moving away from traditional processes that may use harsh reagents or generate significant waste.
Key areas of innovation include:
Catalytic Processes: The use of catalysts, particularly those based on abundant and non-toxic metals, can enable more efficient and selective reactions. For instance, boric acid has been shown to be an effective catalyst for the direct amidation of benzoic acid, a reaction type relevant to amine and ester chemistry, which avoids the need to create more hazardous intermediates like acid chlorides. sciepub.com
Solvent-Free Reactions: Mechanical activation methods, such as ball milling, offer a promising alternative to solvent-based syntheses. Research has shown that reactions like the addition of amines to esters can be carried out quantitatively and rapidly in a ball mill without any solvent, representing a significant green chemistry advancement. organic-chemistry.org
Renewable Feedstocks: A long-term goal in green chemistry is to produce valuable chemicals from renewable biomass rather than petroleum. rsc.org While direct synthesis from biomass is complex, future research may explore pathways to produce aromatic amines and esters from bio-derived platform molecules. rsc.org The "borrowing hydrogen" strategy, which uses alcohols (potentially bio-derived) to alkylate amines with water as the only byproduct, exemplifies this type of sustainable approach. rsc.org
These sustainable methodologies not only reduce the environmental footprint but can also lead to more economically viable production by lowering energy consumption, reducing waste disposal costs, and improving atom economy.
Expanding the Scope of Applications in Interdisciplinary Scientific Fields
While much of the focus has been on medicinal chemistry, the structural features of this compound make it a valuable building block in other scientific disciplines. chembuyersguide.com Its aromatic core, coupled with reactive amine and ester functionalities, allows for its incorporation into a wide range of larger molecules and materials.
Future interdisciplinary applications could include:
Materials Science: The compound could serve as a monomer or a precursor for the synthesis of specialty polymers, dyes, or organic electronic materials. The amino and ester groups provide sites for polymerization or for tuning the electronic properties of the resulting material.
Agrochemicals: The aminobenzoate scaffold is present in some herbicides and fungicides. Tailoring the structure of this compound could lead to the development of new agrochemicals with improved efficacy or better environmental profiles.
Chemical Probes: Derivatives of this compound could be functionalized with fluorescent tags or reactive groups to create chemical probes for studying biological processes. These tools are essential for basic research in chemical biology to visualize and understand the role of specific proteins or enzymes in the cell.
The continued exploration of this versatile molecule as a key intermediate promises to unlock new applications across a broad spectrum of scientific and technological fields. google.com
Q & A
Q. What are the standard synthetic routes for Methyl 3-amino-5-methylbenzoate, and how are reaction yields optimized?
The synthesis typically involves multi-step reactions, including esterification, amination, and substitution. A common approach is to start with a substituted benzoic acid derivative, such as methyl 3-hydroxy-5-methylbenzoate, followed by nitration and subsequent reduction to introduce the amino group. Reaction optimization includes adjusting pH, temperature (e.g., 35°C for controlled amination ), and stoichiometric ratios of reagents like DIPEA (diisopropylethylamine) to improve selectivity . Catalysts (e.g., acid catalysts for esterification) and purification techniques (e.g., recrystallization) are critical for achieving high yields (>95%) .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : To confirm the positions of the amino and methyl groups on the aromatic ring .
- Mass spectrometry (MS) : For molecular weight verification (expected ~195 g/mol based on analogs ).
- Infrared (IR) spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H stretches for the amino group) .
- Elemental analysis : To validate purity (>98% by HPLC) .
Q. What analytical techniques are recommended for purity assessment?
- High-Performance Liquid Chromatography (HPLC) : Using a C18 column and UV detection at 254 nm to resolve impurities .
- Thin-Layer Chromatography (TLC) : For rapid monitoring of reaction progress .
- Melting point determination : Consistency with literature values (e.g., analogs like methyl 3-amino-5-hydroxybenzoate melt at ~181°C ).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning?
Single-crystal X-ray diffraction (SCXRD) is indispensable for unambiguous structural determination. For example, SHELXL refinement can resolve positional disorder in the aromatic ring or ester group . Challenges include obtaining high-quality crystals, which may require solvent screening (e.g., using DCM/hexane mixtures) or slow evaporation techniques. Twinned crystals, common in analogs like methyl 3-bromo-5-methylbenzoate, require specialized refinement protocols in SHELX .
Q. What strategies address contradictory reactivity data in derivatives with halogen substituents?
Comparative studies of analogs (e.g., bromo vs. fluoro substituents) reveal electronic effects on reactivity. For instance:
- Electron-withdrawing groups (e.g., Br) : Reduce nucleophilic aromatic substitution rates compared to electron-donating groups (e.g., CH₃) .
- Steric effects : Bulky substituents at the 2-position hinder coupling reactions, requiring elevated temperatures or microwave-assisted synthesis .
Methodological reconciliation involves kinetic studies (e.g., monitoring reaction progress via LC-MS) and computational modeling (DFT calculations) to map transition states .
Q. How do reaction conditions influence regioselectivity in further functionalization?
- Acylation of the amino group : Requires protection/deprotection strategies (e.g., acetylating with acetic anhydride in pyridine ).
- Electrophilic substitution : Nitration or sulfonation at the 4-position is favored due to the directing effects of the amino and ester groups .
Advanced optimization employs Design of Experiments (DoE) to balance competing factors like temperature, solvent polarity, and catalyst loading .
Q. What advanced techniques validate non-covalent interactions in biological studies?
- Surface Plasmon Resonance (SPR) : To quantify binding affinities with biomolecules (e.g., enzymes or receptors) .
- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of interactions .
- Molecular docking : To predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in reported synthetic yields?
Variability often arises from differences in:
- Purification methods : Column chromatography vs. recrystallization .
- Catalyst batch quality : Commercially sourced catalysts may contain trace metals affecting outcomes .
Reproducibility requires detailed reporting of protocols (e.g., exact equivalents of DIPEA in amination steps ) and validation via independent synthesis in multiple labs.
Q. Why do crystallographic data for analogs show divergent unit cell parameters?
Polymorphism and solvent inclusion (e.g., water or methanol in the lattice) can alter unit cell dimensions. For example, methyl 3-amino-5-hydroxybenzoate forms different hydrates under varying humidity . Mitigation involves controlling crystallization conditions and reporting environmental parameters (temperature, humidity) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
